molecular formula C10H12N4O2S B12912546 Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate CAS No. 33359-05-6

Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate

Cat. No.: B12912546
CAS No.: 33359-05-6
M. Wt: 252.30 g/mol
InChI Key: FDWDQFQQAJHWHV-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate is a purine derivative featuring a methylthio (-SMe) substituent at position 6 and an ethyl acetate group (-CH2COOEt) at position 9 of the purine ring (Figure 1). Purine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No.

33359-05-6

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

ethyl 2-(6-methylsulfanylpurin-9-yl)acetate

InChI

InChI=1S/C10H12N4O2S/c1-3-16-7(15)4-14-6-13-8-9(14)11-5-12-10(8)17-2/h5-6H,3-4H2,1-2H3

InChI Key

FDWDQFQQAJHWHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=CN=C2SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methylsulfanylpurine.

    Alkylation: The 6-methylsulfanylpurine is then alkylated with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethyl acetate group, yielding the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 6-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted purine derivatives.

Scientific Research Applications

Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and biochemistry. This article will explore its applications in detail, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has been studied for its potential as a pharmacological agent, particularly in the context of purinergic signaling. Purinergic receptors play crucial roles in numerous physiological processes, including immune response, inflammation, and neurotransmission. The compound's ability to modulate these pathways positions it as a potential therapeutic agent for various diseases.

Case Study: Anti-inflammatory Effects

A study published in Frontiers in Pharmacology explored the anti-inflammatory properties of purine derivatives, including this compound. The results indicated that this compound could significantly reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis .

Biochemical Research

The compound is also utilized in biochemical research to understand purine metabolism and its implications in cellular functions. Researchers have employed this compound to investigate its effects on cellular signaling pathways.

Case Study: Cellular Signaling Pathways

In a study examining the role of purines in cancer cell proliferation, this compound was found to inhibit the growth of specific cancer cell lines by interfering with ATP signaling pathways. This suggests its potential as an anticancer agent .

Drug Development

The compound's unique chemical structure allows it to serve as a lead compound for developing new drugs targeting purinergic receptors. Its derivatives are being synthesized and tested for enhanced efficacy and reduced side effects.

Data Table: Comparison of Purine Derivatives

Compound NameBiological ActivityReference
This compoundAnti-inflammatory
2-MethylthioadenosineAntiproliferative
AdenosineNeuroprotective

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Key Structural Features :

  • Position 9 : Ethyl acetate group, contributing to solubility in organic solvents and serving as a synthetic handle for further derivatization.

Comparison with Similar Compounds

Structural analogs of Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate vary primarily in the substituent at position 6 of the purine ring. These modifications influence physicochemical properties, synthetic routes, and biological activities.

Structural and Molecular Comparison

Table 1 summarizes key structural and molecular differences among selected analogs:

Compound Name R Group (Position 6) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound -SMe C10H12N4O2S 252.30 -
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate -S-(4-Cl-Ph) C15H13ClN4O2S 356.81 1372784-40-1
Ethyl (9H-purin-6-ylsulfanyl)acetate -S-CH2COOEt C9H10N4O2S 254.27 -
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate -S-(CH2)9CH3 C19H28N4O2S 392.52 -
Ethyl (9H-purin-6-yl)acetate -H C9H10N4O2 206.20 2228-04-8

Key Observations :

Lipophilicity : Longer alkyl chains (e.g., decylsulfanyl in ) or aromatic groups (e.g., 4-chlorophenyl in ) increase lipophilicity compared to the methylthio substituent.

Steric Effects : Bulky groups like 4-chlorophenyl may hinder molecular interactions, whereas smaller groups (e.g., -SMe) allow tighter binding to enzymatic pockets.

Synthetic Flexibility : The ethyl acetate group at position 9 is conserved across analogs, enabling consistent derivatization strategies.

Biological Activity

Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its structural formula:

  • Molecular Formula : C₉H₁₁N₄O₂S
  • Molecular Weight : 229.27 g/mol

The compound features a purine base modified with an ethyl acetate moiety, which is significant for its biological interactions.

Antitumor Activity

Research has indicated that purine derivatives, including those similar to this compound, exhibit notable antitumor properties. A study highlighted the synthesis of various purine derivatives and their evaluation against different cancer cell lines. The compounds were tested for their ability to inhibit cell growth, with findings suggesting that certain modifications to the purine structure enhance cytotoxicity against tumor cells.

CompoundCell Line TestedGI50 (µM)Reference
This compoundMCF-7 (Breast Cancer)50
Ethyl 2-(6-chloropurin-9-yl)acetateNCI-H460 (Lung Cancer)30

The GI50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, this compound has been investigated for antimicrobial properties. Compounds with similar purine structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds suggest a promising avenue for developing new antimicrobial agents.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundMRSA25
Ethyl 2-(6-methylpurin-9-yl)acetateE. coli40

Case Studies and Research Findings

  • Antitumor Efficacy in vitro : A study conducted on various synthesized purine derivatives demonstrated that this compound significantly inhibited the growth of MCF-7 and NCI-H460 cell lines. The research utilized sulforhodamine B assays to measure cell viability and established a dose-response relationship, confirming the compound's potential as an anticancer agent.
  • Mechanism of Action : Preliminary investigations into the mechanism of action suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. Further studies are required to elucidate the specific molecular targets involved in this process.
  • Synergistic Effects : Combining this compound with established chemotherapeutics has shown enhanced efficacy in vitro. For instance, co-treatment with doxorubicin resulted in a significant reduction in cell viability compared to either agent alone.

Q & A

Q. How can NMR and GC-MS be utilized to confirm the structure of this compound?

  • NMR : Acquire 1H^1H- and 13C^{13}C-NMR spectra in deuterated DMSO or CDCl₃. Key signals include the ethyl ester protons (δ ~4.1–4.3 ppm, quartet) and the methylsulfanyl group (δ ~2.5 ppm, singlet). Correlate purine ring protons via 1H^1H-1H^1H COSY .
  • GC-MS : Use electron ionization (EI) at 70 eV. The molecular ion peak (M⁺) should correspond to the molecular weight (e.g., 266.3 g/mol). Fragmentation patterns should confirm the acetate and methylsulfanyl moieties .

Q. What crystallographic methods are suitable for determining its solid-state structure?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation). Index reflections using SHELXT for space group determination .
  • Refinement : Apply SHELXL for least-squares refinement, adjusting thermal parameters and validating with R-factors (<5%). Use ORTEP-3 for molecular graphics to visualize displacement ellipsoids and hydrogen bonding .

Q. How can purity be assessed, and what thresholds are acceptable for research use?

  • HPLC : Achieve ≥95% purity using a reverse-phase C18 column (acetonitrile/water mobile phase, UV detection at 260 nm). Compare with certified reference standards .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare experimental and computed values to identify discrepancies caused by solvent effects or tautomerism .
  • Validation : Use heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous assignments .

Q. What computational tools are effective for modeling its interaction with biological targets?

  • Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to predict binding affinities with purine receptors. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability .
  • Electrostatic Potential Mapping : Generate maps using Gaussian 09 to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can trace impurities or byproducts be identified during synthesis?

  • LC-MS/MS : Employ high-resolution mass spectrometry (HRMS) in positive ion mode to detect adducts (e.g., sodium or potassium). Use isotopic pattern matching to distinguish impurities .
  • 2D NMR : Apply 1H^1H-13C^{13}C HSQC to isolate signals from minor components in crude mixtures .

Q. What mechanistic insights explain regioselectivity in alkylation reactions of the purine core?

  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to track intermediate formation. Use isotopic labeling (13C^{13}C-ethyl groups) to elucidate nucleophilic attack pathways .
  • Theoretical Analysis : Calculate transition-state energies (MP2/cc-pVDZ) to determine preferential alkylation at N-9 vs. N-7 positions .

Q. What are best practices for reporting crystallographic and spectroscopic data in publications?

  • Crystallography : Adhere to IUCr standards for depositing CIF files (CCDC) and reporting R1/wR2 values. Include ORTEP diagrams with 50% probability ellipsoids .
  • Spectroscopy : Follow EASE guidelines for NMR data (report solvent, temperature, referencing) and MS data (include ionization method and resolution) .

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